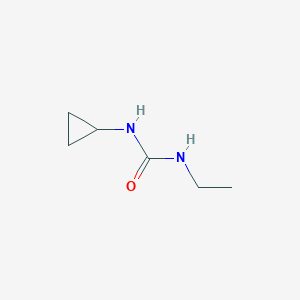

1-Cyclopropyl-3-ethylurea

説明

Structure

3D Structure

特性

分子式 |

C6H12N2O |

|---|---|

分子量 |

128.17 g/mol |

IUPAC名 |

1-cyclopropyl-3-ethylurea |

InChI |

InChI=1S/C6H12N2O/c1-2-7-6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H2,7,8,9) |

InChIキー |

KFLAAHKAKSBCAL-UHFFFAOYSA-N |

正規SMILES |

CCNC(=O)NC1CC1 |

製品の起源 |

United States |

Synthetic Methodologies and Advanced Preparation Strategies for 1 Cyclopropyl 3 Ethylurea

Classical Synthetic Routes to N-Substituted Ureas Incorporating Cyclopropyl (B3062369) and Ethyl Moieties

The fundamental approach to synthesizing N-substituted ureas, such as 1-cyclopropyl-3-ethylurea, involves the reaction between an amine and an isocyanate. rsc.org In this case, cyclopropylamine (B47189) is reacted with ethyl isocyanate. This reaction is a well-established method for forming the urea (B33335) linkage. The process is typically carried out in an inert solvent. google.com A range of solvents can be employed, including ethers like diethyl ether or tetrahydrofuran, aromatic hydrocarbons such as benzene (B151609) or toluene, or even lower alkyl alkanoates. google.com The selection of the solvent is often crucial for optimizing reaction conditions and facilitating product isolation.

Another classical approach involves the use of a carbamoyl (B1232498) chloride. For instance, the reaction of an imidazolylpyridine hydrochloride with a base like potassium 2-methylpropan-2-olate, followed by the addition of a carbamoyl chloride, is a known method for preparing certain urea compounds. google.com While not a direct synthesis of 1-cyclopropyl-3-ethylurea, this highlights the versatility of carbamoyl chlorides in urea synthesis.

Expedient Methods for 1-Cyclopropyl-3-ethylurea Synthesis

To streamline the synthesis of 1-cyclopropyl-3-ethylurea, more direct and efficient methods have been developed. These often involve condensation reactions or the direct coupling of primary amines with a carbonyl source.

Condensation Reactions with Cyanoacetic Acid and Derivatives

One notable method involves the condensation of 1-cyclopropyl-3-ethylurea with cyanoacetic acid. In a specific example, a mixture of 1-cyclopropyl-3-ethylurea, cyanoacetic acid, and acetic anhydride (B1165640) is irradiated in a microwave oven. researchgate.netresearchgate.net This initial reaction is followed by treatment with a sodium hydroxide (B78521) solution to induce cyclization, ultimately leading to the formation of 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate. researchgate.netresearchgate.net This demonstrates the utility of 1-cyclopropyl-3-ethylurea as a key intermediate in the synthesis of more complex heterocyclic structures.

Reactions Involving Cyclopropylamines and Isocyanates/Isothiocyanates

The most direct and widely used method for synthesizing 1-cyclopropyl-3-ethylurea is the reaction of cyclopropylamine with ethyl isocyanate. rsc.orggoogle.com This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate. The reaction is generally high-yielding and can be performed under mild conditions.

A general procedure involves dissolving the amine in a suitable solvent, such as dichloroethane, and then adding the corresponding isocyanate. The mixture is then stirred at a slightly elevated temperature, for instance, 50 °C, for several hours to ensure the completion of the reaction. rsc.org After the reaction, the solvent is removed, and the resulting urea can be purified by standard methods like column chromatography. rsc.org

Microwave-Assisted Synthetic Approaches for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of 1-cyclopropyl-3-ethylurea chemistry, microwave irradiation has been successfully employed to drive the condensation reaction with cyanoacetic acid. researchgate.netresearchgate.net Specifically, a mixture of 1-cyclopropyl-3-ethylurea, cyanoacetic acid, and acetic anhydride is subjected to microwave irradiation at 60°C for 15 minutes. researchgate.netresearchgate.net This method offers a significant reduction in reaction time compared to conventional heating. Microwave heating has also been noted to accelerate reactions in the synthesis of other complex urea derivatives, achieving high yields and purity in a much shorter timeframe.

| Reaction | Reagents | Conditions | Product | Reference |

| Condensation | 1-Cyclopropyl-3-ethylurea, Cyanoacetic acid, Acetic anhydride | Microwave, 15 W, 60°C, 15 min | 6-amino-3-cyclopropyl-1-ethyl-1H-pyrimidine-2,4-dione hydrate | researchgate.netresearchgate.net |

Alternative Synthetic Pathways and Intermediate Precursors

Beyond the direct reaction of amines and isocyanates, alternative routes utilizing different starting materials and intermediates can also be envisioned for the synthesis of 1-cyclopropyl-3-ethylurea.

Routes Involving 1-Cyclopropyl-3-(2-ethylphenyl)urea (B11956716) Derivatives

The synthesis of substituted ureas can be approached through various precursor molecules. While direct synthetic pathways for converting a phenylurea derivative like 1-cyclopropyl-3-(2-ethylphenyl)urea into 1-cyclopropyl-3-ethylurea are not prominently featured in mainstream chemical literature, the chemistry of related compounds provides context for potential, albeit complex, transformations. The synthesis of various cyclic and acyclic urea derivatives is a broad field, often tailored to specific applications. google.com

Typically, the synthesis of an N-alkyl, N'-cycloalkyl urea like 1-cyclopropyl-3-ethylurea would proceed via more direct routes, such as the reaction between cyclopropylamine and ethyl isocyanate, or vice versa. A route starting from a more complex, substituted aryl urea would likely involve challenging and multi-step processes to cleave or transform the ethylphenyl group, which may not be synthetically efficient. The study of such derivatives is often in the context of developing a family of related compounds for specific industrial or pharmaceutical uses, where the synthetic schemes are designed to generate structural diversity. google.com

Utilization of Trichlorotriazine (B8581814) (TCT) Mediated Click Chemistry for Urea Formation

A modern and efficient approach for creating urea functionalities utilizes s-trichlorotriazine (TCT), also known as cyanuric chloride, in a one-pot method. nih.gov This strategy is notable for its application of click chemistry principles to form carbamides (ureas) from carboxylic acids. The process begins with the TCT-mediated activation of a carboxylic acid. This is followed by azidation and a subsequent thermal-induced Curtius rearrangement, which generates a highly reactive isocyanate intermediate. nih.govresearchgate.net

The in-situ-generated isocyanate then readily reacts with a nucleophile, such as an amine, in a "click" reaction to form the desired urea product. nih.gov This methodology is advantageous because TCT is an inexpensive and widely available bulk chemical. Furthermore, it can be used in sub-stoichiometric amounts (≤40 mol%), enhancing its atom economy and cost-effectiveness. nih.govresearchgate.net The technique has proven effective for the late-stage functionalization of complex molecules and is scalable, as demonstrated by its successful application in gram-scale syntheses. nih.gov

Table 1: Features of TCT-Mediated Urea Synthesis

| Feature | Description | Source |

| Reaction Type | One-pot synthesis | nih.gov |

| Key Reagent | s-Trichlorotriazine (TCT) / Cyanuric Chloride | nih.govresearchgate.net |

| Mechanism | Activation of carboxylic acid, azidation, Curtius rearrangement to isocyanate, nucleophilic attack by amine. | nih.gov |

| Key Advantage | Utilizes low-cost, bulk-available TCT in catalytic amounts. | nih.govresearchgate.net |

| Work-up | Often does not require column chromatographic purification. | researchgate.net |

| Applicability | Broad, including late-stage functionalization of drugs and natural products. | nih.gov |

Considerations for Industrial Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to industrial production introduces critical considerations centered on efficiency, safety, cost, and environmental impact. For urea compounds, traditional large-scale synthesis often involves hazardous reagents like phosgene (B1210022) or energetic conditions. researchgate.netrsc.org The industrial synthesis of urea itself is a high-pressure (130-300 bar) and moderate-temperature (170-200°C) process involving ammonia (B1221849) and carbon dioxide. researchgate.netresearchgate.net

For substituted ureas like 1-cyclopropyl-3-ethylurea, key optimization parameters include reaction temperature, pressure, and the molar ratio of reactants (e.g., N/C ratio). researchgate.net A primary goal in industrial optimization is to maximize yield and reactor efficiency while minimizing the formation of impurities, such as biuret, which can arise in certain processes. researchgate.net

Modern industrial methods prioritize the development of scalable processes that avoid toxic intermediates and simplify product purification. rsc.org Methodologies that can be scaled up to produce large quantities (gram to kilogram scale) with simple filtration and washing steps instead of costly and solvent-intensive chromatography are highly desirable. rsc.orgrsc.org The ability to recycle excess reagents is another significant factor in improving the economic and environmental profile of a large-scale synthesis. rsc.org

Table 2: Key Parameters for Industrial Urea Synthesis

| Parameter | Industrial Consideration | Source |

| Reagents | Avoidance of highly toxic phosgene; use of inexpensive, readily available starting materials. | rsc.org |

| Reaction Conditions | Optimization of temperature and pressure to maximize conversion and minimize energy consumption. | researchgate.netresearchgate.net |

| Scalability | Process must be viable and safe on a large (gram to multi-ton) scale. | rsc.orgrsc.org |

| Purification | Preference for simple work-up procedures like filtration over chromatography to reduce cost and waste. | rsc.org |

| Waste Management | Minimizing byproducts and developing methods to recycle unreacted starting materials. | rsc.orgresearchgate.net |

| Safety | Mitigating risks associated with hazardous reagents and high-pressure reactions. | rsc.org |

Green Chemistry Principles in the Synthesis of 1-Cyclopropyl-3-ethylurea

The application of green chemistry principles is essential for developing sustainable synthetic routes for chemical compounds. The twelve principles, established by Anastas and Warner, provide a framework for creating more environmentally benign chemical processes. pcc.eu

Waste Prevention : Synthetic methods should be designed to prevent waste rather than treating it after it has been created. pcc.eu One-pot reactions, such as the TCT-mediated synthesis, exemplify this by reducing the number of steps and associated waste streams. nih.gov

Atom Economy : Methods should maximize the incorporation of all materials used in the process into the final product. pcc.eu The reaction of an isocyanate with an amine to form a urea is a highly atom-economical addition reaction.

Less Hazardous Chemical Syntheses : Synthetic methods should use and generate substances with little or no toxicity. pcc.eu This involves replacing hazardous reagents like phosgene with safer alternatives such as trichlorotriazine (TCT) or 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netrsc.orgmdpi.com

Safer Solvents and Auxiliaries : The use of auxiliary substances should be made unnecessary or innocuous. pcc.eu Research has demonstrated the successful synthesis of N-substituted ureas in water, eliminating the need for organic solvents. rsc.org Solvent-free reactions under microwave irradiation also represent a green alternative. core.ac.uk

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. pcc.eu

Use of Renewable Feedstocks : This principle encourages the use of raw materials from renewable sources. pcc.eu In the broader context of green urea production, this involves strategies like using green ammonia derived from water electrolysis powered by renewable energy. ureaknowhow.comsemanticscholar.org

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. pcc.eu One-pot syntheses are a key strategy for achieving this. nih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents. pcc.eu The use of catalytic TCT or zinc in urea synthesis aligns with this principle. researchgate.netacs.org

Design for Degradation : Chemical products should be designed to break down into innocuous products at the end of their function. pcc.eu

Real-time Analysis for Pollution Prevention : Developing analytical methods for in-process monitoring can help prevent the formation of hazardous substances. pcc.eu

Inherently Safer Chemistry for Accident Prevention : The choice of substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents. core.ac.uk

Table 3: Application of Green Chemistry Principles to Urea Synthesis

| Green Principle | Application in Urea Synthesis | Source |

| Waste Prevention | Employing one-pot syntheses to reduce intermediate purification steps and waste. | nih.gov |

| Atom Economy | Utilizing addition reactions (e.g., isocyanate + amine) that incorporate most atoms into the product. | |

| Less Hazardous Reagents | Replacing phosgene with safer alternatives like TCT, CDI, or diphosgene. | researchgate.netrsc.orgmdpi.com |

| Safer Solvents | Using water as a reaction medium or performing solvent-free reactions. | rsc.orgcore.ac.uk |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | pcc.eu |

| Reduce Derivatives | Avoiding protecting groups through streamlined, one-pot synthetic strategies. | nih.govpcc.eu |

| Catalysis | Using catalytic reagents like TCT instead of stoichiometric ones. | nih.govresearchgate.net |

Chemical Reactivity and Transformation Studies of 1 Cyclopropyl 3 Ethylurea

Reactions Involving the Urea (B33335) Functional Group

The urea functional group in 1-cyclopropyl-3-ethylurea is a versatile center for chemical transformations, enabling the synthesis of a variety of heterocyclic compounds and derivatives through reactions at its nitrogen centers.

Condensation reactions involving the urea moiety are a cornerstone for the synthesis of various heterocyclic systems. For instance, the reaction of 1-cyclopropyl-3-ethylurea with cyanoacetic acid in the presence of acetic anhydride (B1165640), followed by treatment with sodium hydroxide (B78521), can yield 6-substituted uracils. One study demonstrated this transformation under microwave irradiation in a solvent-free medium, highlighting an efficient and environmentally friendly approach to these structures. researchgate.net

The general scheme for such condensations involves the initial formation of an acylurea intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to afford the final heterocyclic product. The reactivity of the urea nitrogen atoms plays a crucial role in these cyclization processes.

Furthermore, the synthesis of pyrimidine (B1678525) derivatives can be achieved through the deconstruction and reconstruction of pyrimidinium salts. In this strategy, a pyrimidine ring can be functionalized and then recyclized with a urea, such as 1-cyclopropyl-3-ethylurea, to introduce the cyclopropyl (B3062369) and ethyl substituents at the nitrogen positions, yielding pyrimidinones. nih.gov This method allows for the diversification of pyrimidine scaffolds, which are important in medicinal chemistry. nih.govvulcanchem.com The combination of privileged heterocycles like tetrazole and tetrahydroisoquinoline in one molecule can also be achieved through multi-step one-pot reactions, showcasing the versatility of urea derivatives in constructing complex molecular architectures. beilstein-journals.org

The following table summarizes representative condensation reactions leading to heterocyclic systems.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| 1-Cyclopropyl-3-ethylurea | Cyanoacetic acid / Acetic anhydride | Microwave, 60°C, 15 min; then NaOH/H2O | 6-Substituted Uracil (B121893) | researchgate.net |

| Pyrimidinium salt | 1-Cyclopropyl-3-ethylurea | NaOEt, EtOH, 70°C | Pyrimidinone | nih.gov |

This table is for illustrative purposes and specific reaction outcomes may vary based on substrates and conditions.

The nitrogen atoms of the urea group in 1-cyclopropyl-3-ethylurea can be derivatized through various reactions, such as alkylation and acylation, to produce a range of functionalized analogs. These modifications can significantly alter the chemical and biological properties of the parent molecule.

Alkylation: N-alkylation of ureas can be accomplished using various alkylating agents under basic conditions. For example, the nitrogen atoms can be alkylated with alkyl halides in the presence of a base like potassium carbonate. acs.orgmdpi.comnih.gov The choice of solvent and temperature can influence the reaction's efficiency. mdpi.com In some cases, both nitrogen atoms of the urea can be alkylated, leading to di-substituted products. mdpi.com

Acylation: Acylation of the urea nitrogens can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto one or both of the nitrogen atoms. For instance, reaction with 2-chloroacetyl chloride can produce 1-(2-chloro-acetyl)-3-propyl-urea, a related acyl-urea derivative. Such derivatizations are useful for creating libraries of compounds for screening in drug discovery programs.

The table below provides examples of derivatization reactions at the nitrogen centers of urea compounds.

| Reaction Type | Reagent | Conditions | Product Type | Ref |

| N-Alkylation | Alkyl halide / K2CO3 | Acetonitrile (B52724), 70°C | N-Alkyl-urea | acs.org |

| N-Alkylation | Propylene Carbonate | Neat, elevated temperature | N-Hydroxypropyl-urea | mdpi.comnih.gov |

| N-Acylation | 2-Chloroacetyl chloride | Anhydrous dichloromethane, 0-25°C | N-Acyl-urea |

This table illustrates general reaction types and conditions.

Condensation Reactions Leading to Heterocyclic Systems (e.g., Uracils, Pyrimidinediones)

Reactions Involving the Cyclopropyl Ring System

The cyclopropyl ring in 1-cyclopropyl-3-ethylurea is a source of unique reactivity due to its inherent ring strain. This allows for a variety of transformations that are not typically observed in larger ring systems.

The strained three-membered ring of cyclopropane (B1198618) can undergo ring-opening reactions under various conditions, including acid catalysis, transition metal catalysis, and radical-mediated processes. nih.govuni-regensburg.deuoguelph.ca These reactions can lead to the formation of linear or larger cyclic structures.

In the context of donor-acceptor (D-A) cyclopropanes, which have electron-donating and electron-accepting groups on the ring, ring-opening is often initiated by a nucleophilic attack. thieme-connect.comresearchgate.net While 1-cyclopropyl-3-ethylurea itself is not a classic D-A cyclopropane, the principles of ring-opening can be relevant. The mechanism of ring-opening can proceed through different pathways, including SN1-type or SN2-like mechanisms, depending on the substrate and reaction conditions. uni-regensburg.dethieme-connect.com For instance, Lewis acid activation can facilitate ring-opening by polarizing a C-C bond of the cyclopropane ring. uni-regensburg.de Computational studies have also provided insights into the stepwise mechanisms of these rearrangements, often involving zwitterionic intermediates. acs.org

Ring-opening can also be initiated by single electron transfer events, leading to radical intermediates that can undergo further transformations. nih.gov The stability of the resulting radical or carbocation intermediate often dictates the regioselectivity of the ring-opening. uoguelph.ca For example, the reaction of a cyclopropyl thioketone with an iron carbonyl complex resulted in ring-opened products through a postulated radical mechanism. db-thueringen.de Furthermore, methods for the 1,3-hydroboration of non-activated cyclopropanes have been developed, showcasing a way to functionalize the opened ring. nsf.gov Similarly, 1,3-arylboration of arylcyclopropanes using boron trichloride (B1173362) has been reported. nih.gov

The following table summarizes different types of ring-opening reactions of cyclopropane derivatives.

| Reaction Type | Catalyst/Reagent | Key Intermediate | Product Type | Ref |

| Lewis Acid-Catalyzed | Yb(OTf)3 | Cationic intermediate | Fused lactams | uni-regensburg.de |

| Radical-Mediated | Photoredox catalyst | Radical ion pair | Formal cycloaddition products | nih.gov |

| Nucleophilic Ring-Opening | Amines | Zwitterionic intermediate | Functionalized amines | thieme-connect.com |

| Hydroboration | BBr3 / PhSiH3 | Cationic boron intermediate | 1,3-Borylated alkanes | nsf.gov |

This table provides a general overview of cyclopropane ring-opening reactions.

The preparation of analogs of 1-cyclopropyl-3-ethylurea can involve the synthesis of the cyclopropane ring itself. Several methods exist for the stereoselective synthesis of cyclopropanes. unl.ptmasterorganicchemistry.com These reactions typically involve the addition of a carbene or a carbenoid to an alkene.

Common methods for cyclopropanation include:

Simmons-Smith Reaction: This reaction uses a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that reacts with an alkene to form a cyclopropane. masterorganicchemistry.com It is a stereospecific reaction where the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com

Transition Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, and palladium can decompose diazo compounds to generate metal carbenes, which then add to alkenes. nih.govrsc.org Rhodium(III)-catalyzed reactions have been used for the diastereoselective cyclopropanation of allylic alcohols. nih.gov

Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org

These methods allow for the synthesis of a wide variety of substituted cyclopropanes, which can then be incorporated into the urea structure to create analogs of 1-cyclopropyl-3-ethylurea. acs.orgorganic-chemistry.org

The table below compares different cyclopropanation methods.

| Method | Reagents | Key Features | Ref |

| Simmons-Smith | Zn-Cu, CH2I2 | Stereospecific, avoids diazomethane | masterorganicchemistry.com |

| Catalytic Diazo Decomposition | Rh, Cu, or Pd catalyst; Diazo compound | Versatile, can be enantioselective | nih.govrsc.org |

| Michael-Initiated Ring Closure | Base, α,β-unsaturated compound, nucleophile | Forms highly functionalized cyclopropanes | rsc.org |

This table highlights key aspects of common cyclopropanation reactions.

Direct functionalization of the cyclopropyl ring in 1-cyclopropyl-3-ethylurea, without ring-opening, presents a synthetic challenge. However, strategies for the functionalization of cyclopropane rings have been developed. These methods often rely on the unique electronic properties of the cyclopropane ring, which can act as a "π-character" system.

Functionalization can be achieved through various reactions, including:

Sigmatropic Rearrangements: Cyclopropenylcarbinol derivatives can undergo mdpi.commdpi.com-sigmatropic rearrangements to produce substituted alkylidenecyclopropanes. beilstein-journals.org

Cycloaddition Reactions: Cyclopropenes can participate in 1,3-dipolar cycloadditions to form various heterocyclic systems fused to the cyclopropane ring. chim.it

C-H Functionalization: Under specific catalytic conditions, C-H bonds on the cyclopropane ring can be activated for functionalization. For example, palladium-catalyzed cascades involving aza-Heck reactions can lead to the formation of cyclopropane-fused N-heterocycles through C(sp³)–H functionalization. acs.org

These functionalization strategies can be applied to precursors of 1-cyclopropyl-3-ethylurea or to the molecule itself to generate novel analogs with modified cyclopropyl moieties.

The following table provides examples of reactions used to functionalize cyclopropane rings.

| Reaction Type | Key Transformation | Product Type | Ref |

| mdpi.commdpi.com-Sigmatropic Rearrangement | Rearrangement of cyclopropenylcarbinol derivatives | Alkylidenecyclopropanes | beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Reaction of cyclopropenes with 1,3-dipoles | Fused heterocyclic systems | chim.it |

| C(sp³)–H Functionalization | Pd-catalyzed aza-Heck triggered cascade | Cyclopropane-fused N-heterocycles | acs.org |

This table illustrates methods for modifying the cyclopropyl group.

Cyclopropanation Reactions for Analog Preparation

Mechanistic Organic Chemistry Investigations of 1-Cyclopropyl-3-ethylurea Transformations

The unique structure of 1-cyclopropyl-3-ethylurea, featuring a strained three-membered ring adjacent to a nucleophilic urea moiety, makes it a substrate for several mechanistically distinct chemical transformations. Investigations have focused primarily on transition metal-catalyzed ring expansions, condensation/cyclization reactions to form heterocyclic systems, and oxidative cycloadditions. These studies provide insight into the fundamental reactivity of the N-cyclopropylurea functional group.

Rhodium-Catalyzed Carbonylative C-C Bond Activation

A significant area of investigation for cyclopropyl ureas involves rhodium-catalyzed carbonylative heterocyclization. nih.govchimia.ch This transformation leverages the high ring strain of the cyclopropane ring (approx. 29.0 kcal/mol) and the ability of the urea nitrogen to act as an intramolecular directing group. chimia.chwikipedia.org

The catalytic cycle is understood to proceed through several key steps. The N-ethyl group of the urea directs a rhodium(I) catalyst to facilitate the regioselective oxidative addition into the proximal C-C bond of the cyclopropane ring. chimia.chacs.org This is a critical C-C bond activation step that forms a rhodacyclobutane intermediate. chimia.chwikipedia.org Subsequent rapid insertion of carbon monoxide (CO) into a carbon-rhodium bond expands the metallacycle to a more stable rhodacyclopentanone intermediate. nih.govchimia.chwikipedia.org

The fate of the rhodacyclopentanone intermediate dictates the final product structure. In what is described as a "capture-collapse" sequence, the second nitrogen of the urea moiety can act as an intramolecular nucleophile, attacking the rhodium-bound carbonyl to form a seven-membered ring intermediate. nih.govresearchgate.net The final product is then formed through subsequent C-N reductive elimination and either β-hydride elimination or protodemetalation, leading to unsaturated or saturated 1,3-diazepane (B8140357) ring systems, respectively. nih.govchimia.ch

Mechanistic studies on related N,N,N'-trisubstituted cyclopropyl ureas have shown that product regioselectivity is governed by a Curtin-Hammett scenario. nih.govacs.org While the initial, kinetically favored C-C bond activation may lead to one rhodacyclopentanone regioisomer, this formation is often reversible. If the subsequent C-N reductive elimination from this kinetic intermediate is slow due to steric hindrance, equilibration to a thermodynamically less favored, but more reactive, metallacycle intermediate can occur, ultimately controlling the observed product distribution. nih.gov

| Substrate Type | Catalyst System | Key Intermediate | Product Type | Mechanistic Control |

|---|---|---|---|---|

| N-Cyclopropyl-N,N'-disubstituted Urea | [Rh(CO)₂Cl]₂ | Rhodacyclopentanone | Unsaturated 1,3-Diazepanone | Oxidative Addition, β-Hydride Elimination |

| N-Cyclopropyl-N,N'-disubstituted Urea + Acid Additive | [Rh(CO)₂Cl]₂ | Rhodacyclopentanone | Saturated 1,3-Diazepanone | Oxidative Addition, Protodemetalation |

| trans-Disubstituted Cyclopropyl Urea | [Rh(CO)₂Cl]₂ | Rhodacyclopentanone (via reversible C-C activation) | C4-Substituted Diazepanone | Curtin-Hammett Kinetics |

| cis-Disubstituted Cyclopropyl Urea | [Rh(CO)₂Cl]₂ | Rhodacyclopentanone (via reversible C-C activation) | C5-Substituted Diazepanone | Curtin-Hammett Kinetics |

Condensation and Cyclization Reactions

1-Cyclopropyl-3-ethylurea can serve as a building block for more complex heterocyclic structures, such as substituted uracils, through condensation reactions. A common transformation involves the reaction of the urea with cyanoacetic acid in the presence of acetic anhydride. rsc.org

The mechanism for this type of reaction is initiated by the activation of cyanoacetic acid by acetic anhydride to form a mixed anhydride, acetic cyanoacetic anhydride. lookchem.com This highly electrophilic species is then susceptible to nucleophilic attack by one of the nitrogen atoms of 1-cyclopropyl-3-ethylurea. Following the initial condensation, the resulting N-cyanoacetylurea intermediate undergoes an intramolecular cyclization. rsc.orgresearchgate.net The terminal nitrogen of the urea attacks the nitrile carbon, leading to the formation of a six-membered ring. Subsequent tautomerization yields the final 6-aminouracil (B15529) derivative. The entire process is driven by the formation of the stable, aromatic-like uracil ring system. In some cases, side reactions such as the decarboxylation of intermediates at high temperatures can lead to byproducts. rsc.org

Oxidative Cycloaddition Reactions

The urea functional group can also participate in oxidative cycloaddition reactions, providing a pathway to various nitrogen- and oxygen-containing heterocycles. These transformations typically involve the reaction of the urea with an unsaturated partner, such as a diene or alkene, in the presence of an oxidant. researchgate.netacs.org

One studied mechanism involves the generation of a reactive 2-amido-1,3-diaminoallyl cation intermediate from the urea substrate under oxidative conditions (e.g., using an oxidant like PhI(OAc)₂). researchgate.net This cation behaves as a 1,3-dipole and can engage in cycloaddition reactions. For instance, reaction with a diene can proceed via a net [4+3] cycloaddition to furnish seven-membered heterocyclic rings. researchgate.net Similarly, a formal [3+2] cycloaddition with an alkene can yield five-membered 2-amino imidazoline (B1206853) derivatives. researchgate.netresearchgate.net These reactions represent a powerful method for rapidly constructing complex molecular scaffolds directly from simple urea feedstocks. acs.orgresearchgate.net

Structural Elucidation and Advanced Characterization Techniques for 1 Cyclopropyl 3 Ethylurea and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of urea (B33335) derivatives is predominantly governed by strong and predictable hydrogen bonding patterns. The urea functional group contains two N-H groups (hydrogen bond donors) and a carbonyl C=O group (a hydrogen bond acceptor), facilitating the formation of robust intermolecular connections. researchgate.net In N,N'-disubstituted ureas, molecules typically self-assemble into one-dimensional, hydrogen-bonded chains or tapes. core.ac.uk

Conformational Analysis in the Crystalline State

The conformation of the urea moiety and its substituents in the crystalline state is critical for its interaction with other molecules. Acyclic secondary ureas, like 1-Cyclopropyl-3-ethylurea, have a strong preference to adopt a planar trans-trans conformation around the C-N bonds due to resonance stabilization. acs.org This planarity is a well-studied feature of amides, esters, and ureas. acs.org

The cyclopropyl (B3062369) group introduces significant conformational rigidity, which can influence the molecule's shape and how it packs in a crystal. vulcanchem.com Studies on N-alkyl-N'-aryl ureas have shown that the conformational landscape can be complex, but for simple alkyl-substituted ureas, the trans-trans conformation is generally the most stable and observed in the crystalline state. acs.orgnih.gov Any deviation from this preferred conformation would likely be due to steric hindrance or specific crystal packing forces.

Advanced Spectroscopic Characterization (beyond basic identification)

Beyond basic identification, advanced spectroscopic techniques provide detailed information about the structure, functional groups, and dynamic behavior of 1-Cyclopropyl-3-ethylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is indispensable for elucidating the molecular structure of organic compounds in solution. For 1-Cyclopropyl-3-ethylurea, 1H and 13C NMR would provide a complete picture of the carbon-hydrogen framework. Although specific spectra for this exact compound are not detailed in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on data from analogous urea derivatives. mdpi.comresearchgate.netlookchem.com

1H NMR: The spectrum would show distinct signals for the ethyl and cyclopropyl groups, as well as the N-H protons. The ethyl group would present as a triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons, due to coupling with each other. The cyclopropyl protons would appear as complex multiplets in the upfield region. The N-H protons would likely appear as broad signals, with their chemical shifts being sensitive to solvent and concentration. rsc.orgrsc.org

13C NMR: The 13C NMR spectrum would feature a characteristic signal for the carbonyl carbon (C=O) in the downfield region (around 157 ppm). The carbons of the ethyl and cyclopropyl groups would appear in the upfield aliphatic region. rsc.orgrsc.org Two-dimensional NMR experiments like COSY, HSQC, and HMBC would be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. mdpi.comlookchem.com

Predicted NMR Data for 1-Cyclopropyl-3-ethylurea

This table is generated based on typical values for similar functional groups and structures.

| 1H NMR | 13C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| -NH- (Ethyl side) | ~5.0 - 6.0 | Broad singlet / Triplet | C=O (Urea) | ~157.0 |

| -NH- (Cyclopropyl side) | ~5.0 - 6.0 | Broad singlet / Doublet | -CH2- (Ethyl) | ~35 - 40 |

| -CH2- (Ethyl) | ~3.1 - 3.3 | Quartet (q) | -CH- (Cyclopropyl) | ~20 - 25 |

| -CH3 (Ethyl) | ~1.1 - 1.2 | Triplet (t) | -CH3 (Ethyl) | ~15.0 |

| -CH- (Cyclopropyl) | ~2.4 - 2.6 | Multiplet (m) | -CH2- (Cyclopropyl) | ~5 - 10 |

| -CH2- (Cyclopropyl) | ~0.4 - 0.8 | Multiplet (m) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Cyclopropyl-3-ethylurea would be dominated by absorptions characteristic of the urea moiety. mdpi.com

The key vibrational modes include:

N-H Stretching: Strong, broad bands typically appear in the region of 3200–3400 cm⁻¹. Often, two distinct peaks can be observed, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.infocsic.es

C=O Stretching (Amide I band): A very strong and sharp absorption peak is expected between 1620 and 1700 cm⁻¹. This is one of the most characteristic bands for urea and its derivatives. jocpr.comderpharmachemica.com

N-H Bending (Amide II band): This band, which arises from N-H bending coupled with C-N stretching, typically appears around 1550-1640 cm⁻¹. jocpr.comresearchgate.net

C-N Stretching: These vibrations occur at lower frequencies, often coupled with other modes, in the fingerprint region. docbrown.info

C-H Stretching: Absorptions from the C-H bonds of the ethyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. derpharmachemica.com

The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations of the entire molecular skeleton. docbrown.info

Characteristic IR Absorption Frequencies for 1-Cyclopropyl-3-ethylurea

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H Stretch | Urea N-H | 3200 - 3400 | Strong, Broad |

| C-H Stretch | Alkyl (Ethyl, Cyclopropyl) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Urea C=O | 1620 - 1700 | Very Strong |

| N-H Bend (Amide II) | Urea N-H | 1550 - 1640 | Strong |

| C-N Stretch | Urea C-N | ~1450 | Medium |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly those based on quantum mechanics, are increasingly used to complement experimental data and provide deeper insights into the properties of molecules like 1-Cyclopropyl-3-ethylurea. sciencepublishinggroup.com Density Functional Theory (DFT) is a common approach for studying the conformational preferences, electronic structure, and vibrational spectra of urea derivatives. nih.govacs.org

Computational studies can be employed to:

Generate Conformational Free-Energy Landscapes: These calculations can predict the relative stabilities of different conformers (e.g., trans-trans, cis-trans) in the gas phase or in solution, helping to rationalize the conformations observed in crystals or by NMR. nih.gov

Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. Comparing these simulated spectra with experimental data aids in the definitive assignment of signals and bands. csic.es

Analyze Intermolecular Interactions: Quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plot analyses can be used to characterize and quantify the strength of hydrogen bonds and other weak interactions that govern crystal packing. researchgate.netacs.org

Predict Reactivity: Computational models can explore potential energy surfaces for chemical reactions, providing insights into thermal decomposition pathways or reactivity with other molecules. acs.orgresearchgate.net

For 1-Cyclopropyl-3-ethylurea, computational chemistry could be used to model the hydrogen-bonded chains observed in the solid state, assess the energetic barrier to rotation around the C-N bonds, and provide a theoretical basis for interpreting its spectroscopic signatures. benthamdirect.com

Density Functional Theory (DFT) for Geometric Parameter Calculation and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the precise calculation of molecular geometries and electronic properties by modeling the electron density. For 1-Cyclopropyl-3-ethylurea and its derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized geometric parameters and to understand their electronic nature. eurjchem.comacs.org

Electronic Structure: The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. ugm.ac.id DFT calculations allow for the visualization of these orbitals and the calculation of their energy levels. For urea derivatives, the HOMO is often localized on the urea nitrogen and oxygen atoms, while the LUMO may be distributed across the carbonyl group. The presence of the electron-donating cyclopropyl and ethyl groups influences the energy and distribution of these orbitals.

Table 1: Representative DFT-Calculated Parameters for Urea Derivatives This table presents typical data obtained from DFT studies on related urea compounds to illustrate the type of information generated.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.25 Å | Indicates double bond character of the carbonyl group. |

| C-N Bond Length | ~1.38 Å | Shorter than a typical C-N single bond, indicating resonance. |

| HOMO Energy | -6.0 to -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | +1.0 to +2.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~7.0 to 9.0 eV | Indicates chemical stability and reactivity. mdpi.com |

Quantum Theory of Atoms in Molecules (AIM) Analysis of Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). uni-rostock.deamercrystalassn.org This approach is particularly valuable for characterizing weak intermolecular interactions, such as hydrogen bonds, which are critical in the crystal packing and biological interactions of urea derivatives. researchgate.netscispace.com

AIM analysis identifies critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two interacting atoms, but a maximum in the directions perpendicular to the bond path. ias.ac.in The properties at the BCP, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

Electron Density (ρ(r)) at the BCP: The magnitude of ρ(r) correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of hydrogen bonds, ionic bonds, and van der Waals forces, where electron density is depleted in the internuclear region. researchgate.net

For 1-Cyclopropyl-3-ethylurea, AIM analysis can precisely characterize the N-H···O=C hydrogen bonds that form between molecules in the solid state or in complexes. researchgate.net It can quantify the strength of these bonds and describe how the cyclopropyl and ethyl groups might influence the hydrogen bonding network through steric or electronic effects.

Table 2: Typical AIM Parameters for N-H···O Hydrogen Bonds in Urea Systems Illustrative data from AIM analyses of similar compounds.

| Parameter | Typical Value Range (a.u.) | Interpretation |

|---|---|---|

| Electron Density, ρ(r) | 0.01 - 0.04 | Indicates a weak to moderate strength interaction. |

| Laplacian of ρ(r), ∇²ρ(r) | +0.02 - +0.10 | Confirms a closed-shell interaction, characteristic of hydrogen bonds. |

| Total Energy Density, H(r) | Slightly negative or positive | A small negative value suggests some covalent character. |

Molecular Electrostatic Potential (MEP) Mapping and its Implications for Reactivity

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.de The MEP represents the electrostatic potential experienced by a positive test charge at a specific point on the electron density surface of a molecule. wolframcloud.com This map is color-coded to indicate different potential values:

Red/Yellow Regions: Indicate negative electrostatic potential, arising from an excess of electrons. These are the most electron-rich areas, such as those around electronegative atoms (e.g., oxygen), and are susceptible to electrophilic attack. uantwerpen.be

Blue Regions: Indicate positive electrostatic potential, arising from a relative deficiency of electrons. These are the most electron-poor areas, typically found around hydrogen atoms bonded to electronegative atoms (e.g., N-H groups), and are susceptible to nucleophilic attack. uantwerpen.beresearchgate.net

Green Regions: Represent areas of near-zero potential.

For 1-Cyclopropyl-3-ethylurea, the MEP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bond acceptance and interaction with electrophiles. chemicaljournal.inresearchgate.net Conversely, regions of strong positive potential (blue) would be located around the N-H protons, highlighting their role as hydrogen bond donors and sites for nucleophilic interaction. mdpi.com Analyzing the MEP surface provides direct insight into how the molecule will "see" and interact with other molecules, such as biological receptors or other reactants. uantwerpen.be

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Insights

Molecular modeling and docking are indispensable tools in medicinal chemistry for understanding how a small molecule (ligand), such as a 1-Cyclopropyl-3-ethylurea derivative, interacts with a biological target, typically a protein or enzyme. journaljpri.com These methods provide crucial insights into the Structure-Activity Relationship (SAR), which explains how the chemical structure of a compound determines its biological activity. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. mdpi.com The process involves:

Defining the three-dimensional structure of the target protein.

Generating multiple conformations of the ligand.

Placing the ligand into the receptor's binding pocket in various orientations.

Using a scoring function to estimate the binding energy for each pose, with lower scores typically indicating more favorable binding.

Structure-Activity Relationship (SAR) Insights: By comparing the docking scores and binding modes of a series of related derivatives, researchers can build an SAR model. nih.gov For instance, modifying the ethyl group to a larger or smaller alkyl chain, or adding substituents to the cyclopropyl ring, would change the molecule's fit and interactions within the binding site. Docking studies can predict the impact of these modifications, guiding the synthesis of new compounds with improved potency and selectivity. This rational design approach accelerates the drug discovery process by prioritizing the most promising molecular structures. journaljpri.comresearchgate.net

Table 3: Hypothetical Docking Results for a 1-Cyclopropyl-3-ethylurea Derivative This table illustrates the type of data generated from a molecular docking simulation.

| Parameter | Result | Implication for SAR |

|---|---|---|

| Binding Energy / Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity to the target. |

| Hydrogen Bond Interactions | N1-H with Asp120; C=O with Arg250 | The urea core is essential for anchoring the molecule in the active site. |

| Hydrophobic Interactions | Cyclopropyl group with Val85, Leu90 | The cyclopropyl moiety contributes to affinity by occupying a hydrophobic pocket. |

| Steric Clashes | None observed | The molecule fits well within the binding site without unfavorable contacts. |

Applications and Synthetic Utility in Advanced Chemical Research

Utilization as a Building Block for Complex Organic Molecules

As a foundational reagent, 1-Cyclopropyl-3-ethylurea provides a robust framework for constructing more elaborate molecular architectures, particularly those with established pharmacological relevance.

1-Cyclopropyl-3-ethylurea serves as a key starting material in the synthesis of substituted pyrimidine (B1678525) derivatives, including uracils and dihydrouracils. One documented method involves the reaction of 1-Cyclopropyl-3-ethylurea with cyanoacetic acid and acetic anhydride (B1165640), often facilitated by microwave irradiation to promote cyclization. researchgate.net This reaction pathway leads to the formation of 1-cyclopropyl-5-cyano-6-hydroxy-uracil, which can be further modified. The general approach of condensing ureas with dicarbonyl compounds or their equivalents, such as in the Biginelli reaction, is a cornerstone for creating a wide array of pyrimidinedione-based structures. Furthermore, N-substituted ureas can be cyclized to form dihydrouracils, highlighting the versatility of this precursor in generating diverse heterocyclic systems. mdpi.com

The scaffold of 1-Cyclopropyl-3-ethylurea has been successfully incorporated into the synthesis of complex benzothiazole (B30560) derivatives. In one notable study, researchers synthesized a series of compounds where the cyclopropyl (B3062369) urea (B33335) moiety was attached to a benzothiazole core. mdpi.com Specifically, the data indicated that while the cyclopropyl urea derivative was synthesized, it sometimes showed a drop in cell-based activity compared to its N-ethyl urea counterpart in certain assays. mdpi.com This highlights its role in structure-activity relationship (SAR) studies to probe the effects of different substituents.

In a separate research endeavor, a more complex derivative, 1-Cyclopropyl-3-(4-(2,4-dimorpholinobenzo[d]thiazol-6-yl)phenyl)urea, was synthesized and evaluated for its inhibitory activity against phosphatidylinositol-3-kinase (PI3K), an important target in cancer research. This demonstrates the utility of the cyclopropyl urea fragment in building large, biologically active molecules.

| Compound | Application / Finding | Reference |

| 1-Cyclopropyl-3-ethylurea derivative of Benzothiazole | Used in Structure-Activity Relationship (SAR) studies; showed varied activity compared to ethyl urea analogs. | mdpi.com |

| 1-Cyclopropyl-3-(4-(2,4-dimorpholinobenzo[d]thiazol-6-yl)phenyl)urea | Synthesized as a potential inhibitor of Phosphatidylinositol-3-kinase (PI3K). |

Synthesis of Substituted Uracils and Pyrimidinediones

Role in the Development of Urea-Based Molecular Scaffolds for Specialized Applications

The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to form stable, double hydrogen-bond interactions with biological targets like protein kinases and other enzymes. nih.govmdpi.com This makes urea-containing compounds, including those derived from 1-Cyclopropyl-3-ethylurea, highly valuable in drug discovery. nih.govresearchgate.net

The aryl urea scaffold, in particular, has been validated as an excellent framework for designing multitarget inhibitors, for example, against VEGFR-2 and PD-L1 in cancer therapy. nih.gov The specific substitutions on the urea nitrogen atoms, such as the cyclopropyl and ethyl groups, allow for fine-tuning of the molecule's physicochemical properties, including solubility and conformational rigidity, which are critical for optimizing drug-target interactions. nih.govmdpi.com The cyclopropyl group can occupy specific hydrophobic pockets in an enzyme's active site, contributing to potency and selectivity. nih.gov This is exemplified in the development of various kinase inhibitors and other therapeutic agents where a cyclopropyl urea moiety is a key structural feature. nih.govnih.gov

Employment as a Reagent or Ligand in Organic Synthesis and Catalysis

While 1-Cyclopropyl-3-ethylurea is primarily used as a building block, the inherent chemical properties of its functional groups suggest potential roles as a reagent or ligand. Urea derivatives can act as ligands for catalysts, and their ability to form strong hydrogen bonds can be exploited to direct or promote certain organic reactions. The cyclopropyl group itself is a source of chemical reactivity, capable of undergoing ring-opening reactions under specific catalytic conditions, often involving transition metals like nickel, to create valuable 3-carbon synthons.

Although direct, large-scale application of 1-Cyclopropyl-3-ethylurea specifically as a standalone ligand or catalyst is not widely documented, related urea compounds are known to participate in catalysis. For instance, some urea derivatives are used to promote reactions or stabilize catalytic species. The potential exists for 1-Cyclopropyl-3-ethylurea to be employed in similar capacities, leveraging both the coordinating ability of the urea group and the unique electronic and steric properties of the cyclopropyl substituent.

Integration into the Synthesis of Compounds with Enzyme Inhibitory Activities (e.g., Bacterial Topoisomerases)

The ethyl urea structural motif is a key pharmacophore in a class of compounds known as Novel Bacterial Topoisomerase Inhibitors (NBTIs). rsc.org These inhibitors target the ATP-binding sites of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and Topoisomerase IV (ParE), which are essential for bacterial DNA replication. rsc.orgnih.gov

Research into this class of inhibitors has explored various substitutions on the urea nitrogen. In one study focusing on imidazopyridine ethyl ureas, small substituents other than the ethyl group, including cyclopropyl, were evaluated. The findings indicated that while these substituents were tolerated, they all resulted in a decrease in potency against S. pneumoniae GyrB and ParE, suggesting that the ethyl moiety was optimal for that particular molecular template. rsc.org This demonstrates the use of the cyclopropyl variant in SAR studies to confirm the ideal substituent for maximizing inhibitory activity. Additionally, cyclopropyl urea derivatives have been optimized as potent inhibitors for other enzymes, such as soluble epoxide hydrolase (sEH), indicating the broad utility of this scaffold in designing enzyme inhibitors. nih.govnih.gov

| Enzyme Target | Scaffold Class | Finding Related to Cyclopropyl Urea Moiety | Reference |

| Bacterial DNA Gyrase (GyrB) / Topoisomerase IV (ParE) | Imidazopyridine Ethyl Ureas | Substitution of ethyl with cyclopropyl was tolerated but led to a drop in potency, indicating ethyl was optimal for the scaffold. | rsc.org |

| Soluble Epoxide Hydrolase (sEH) | Cyclopropyl Urea Derivatives | Optimized derivatives showed potent, sub-nanomolar sEH inhibitory activity. | nih.govnih.gov |

| Phosphatidylinositol-3-kinase (PI3K) | Benzothiazole Derivatives | A complex molecule containing the 1-cyclopropyl-3-phenylurea fragment was synthesized as a potential PI3K inhibitor. |

Advanced Analytical Methodologies for 1 Cyclopropyl 3 Ethylurea and Its Metabolites in Non Biological Matrices

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are fundamental in separating 1-Cyclopropyl-3-ethylurea from its starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the purity assessment of urea (B33335) derivatives. ijprajournal.comijprs.com For 1-Cyclopropyl-3-ethylurea, a reversed-phase HPLC method is typically the most suitable approach. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The purity of compounds containing a cyclopropyl (B3062369) urea moiety, such as in the case of the drug Lenvatinib, has been successfully determined using HPLC. google.comsci-hub.se The method can be optimized by adjusting the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve optimal separation of 1-Cyclopropyl-3-ethylurea from any potential impurities. google.com UV detection is commonly employed, with the detection wavelength set to the absorbance maximum of the urea chromophore.

Table 1: Illustrative HPLC Parameters for Analysis of a Cyclopropyl Urea Derivative

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 0.3 - 1.0 mL/min |

| Temperature | 25 - 35 °C |

| Detection | UV at 254 nm |

This table is a composite representation based on typical methods for related compounds and may require optimization for 1-Cyclopropyl-3-ethylurea. google.com

Gas Chromatography (GC):

Direct analysis of urea derivatives by GC can be challenging due to their thermal instability, which can lead to decomposition in the heated injection port or column. wpmucdn.com However, with appropriate derivatization, GC can be a powerful tool for the analysis of 1-Cyclopropyl-3-ethylurea. Derivatization increases the volatility and thermal stability of the compound. For instance, silylation or acylation of the urea nitrogens can yield derivatives suitable for GC analysis.

Alternatively, a method involving basic pre-treatment followed by GC analysis has been reported for a related compound, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, to quantify its corresponding urea impurity. google.com This suggests that a similar approach could be developed for 1-Cyclopropyl-3-ethylurea, where the compound is liberated from any salt form and analyzed in its free base form. The use of a Flame Ionization Detector (FID) is common for the quantification of organic compounds in GC. google.com

Electrochemical Methods for Detection and Quantification (e.g., Voltammetry for related ethylureas)

Electrochemical techniques, particularly voltammetry, offer a sensitive and cost-effective alternative for the detection and quantification of electroactive compounds like 1-Cyclopropyl-3-ethylurea. bohrium.com The urea functionality, although not as readily oxidizable or reducible as some other functional groups, can be detected at specific electrode surfaces. The electroanalytical behavior of several urea-based herbicides has been studied, providing a strong foundation for developing methods for related compounds. incdecoind.roajol.info

Voltammetric Determination:

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the electrochemical behavior of 1-Cyclopropyl-3-ethylurea. incdecoind.ro The oxidation or reduction of the urea group at an electrode surface generates a current that is proportional to its concentration. The choice of the working electrode is critical, with materials like glassy carbon, carbon paste, or modified electrodes showing promise for the analysis of urea compounds. ajol.infojourcc.com

For instance, the voltammetric analysis of the herbicide monuron (B1676734) (a phenylurea) demonstrated a well-defined oxidation peak on a pre-activated carbon paste electrode. ajol.info The peak potential and current can be influenced by the pH of the supporting electrolyte, and optimization of this parameter is crucial for achieving high sensitivity and selectivity. incdecoind.ro Square wave voltammetry is another powerful technique that can offer lower detection limits for the quantification of urea derivatives. longdom.org

Table 2: Exemplary Voltammetric Conditions for the Determination of a Phenylurea Herbicide

| Parameter | Condition |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Pencil Graphite Electrode (PGE) |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | Britton-Robinson buffer (pH 3.29) |

| Potential Range | +0.5 V to +1.5 V |

| Detection Limit | 3.7 x 10⁻⁷ mol·L⁻¹ (for Monolinuron) |

This table is based on a study of related urea herbicides and illustrates the potential parameters for 1-Cyclopropyl-3-ethylurea analysis. incdecoind.ro

Mass Spectrometry for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and structural elucidation of 1-Cyclopropyl-3-ethylurea and its impurities. tutorchase.comlibretexts.org It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Molecular Weight Determination:

By ionizing the 1-Cyclopropyl-3-ethylurea molecule and analyzing the resulting ions, the molecular ion peak (M+) can be identified, which corresponds to the molecular weight of the compound. openstax.orgsydney.edu.au High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental formula. rsc.org

Impurity Profiling:

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful hyphenated technique for impurity profiling. ijprajournal.comijprs.comsoeagra.comshimadzu.com As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which acts as a highly specific and sensitive detector. This allows for the identification of impurities even at trace levels.

Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used depending on the polarity and thermal stability of 1-Cyclopropyl-3-ethylurea and its metabolites. Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions of interest, providing structural information that is crucial for the definitive identification of unknown impurities. shimadzu.com This detailed impurity profile is essential for ensuring the quality and safety of the compound. soeagra.com

Environmental Transformation and Degradation Pathways Academic Perspective

Investigation of Chemical Hydrolysis Pathways

The hydrolysis of urea-based compounds is a significant abiotic degradation pathway in aqueous environments. For 1-Cyclopropyl-3-ethylurea, the urea (B33335) linkage (-NH-CO-NH-) is the primary site susceptible to hydrolytic cleavage. The rate and mechanism of this reaction are influenced by factors such as pH and temperature.

Studies on other N-alkyl ureas suggest that under acidic or basic conditions, hydrolysis can occur, although urea compounds are generally considered to be relatively stable. nih.govrsc.org In acidic solutions, the hydrolysis of ureas can be a bimolecular reaction involving water and the diprotonated form of the urea. rsc.org For 1-Cyclopropyl-3-ethylurea, this would involve the protonation of the carbonyl oxygen and one of the nitrogen atoms, making the carbonyl carbon more susceptible to nucleophilic attack by a water molecule. This process would likely lead to the cleavage of the urea bond, yielding cyclopropylamine (B47189), ethylamine (B1201723), and carbon dioxide as the ultimate hydrolysis products.

Conversely, under neutral conditions, the hydrolysis of many simple ureas is slow. However, steric hindrance around the urea group can sometimes facilitate hydrolysis by promoting the formation of a transient isocyanate intermediate. nih.govscribd.com While 1-Cyclopropyl-3-ethylurea does not possess bulky substituents that would strongly favor this pathway, the presence of the cyclopropyl (B3062369) group could influence the electronic and steric environment of the urea moiety.

The cyclopropylamine moiety itself can also undergo hydrolysis, particularly under high pH conditions, which can lead to ring-opening reactions. nih.gov However, cyclopropylamine is generally stable under neutral conditions. acs.org

Studies on Photodegradation Mechanisms

Photodegradation, or the breakdown of molecules by light, represents another crucial abiotic pathway for the environmental transformation of organic compounds. For 1-Cyclopropyl-3-ethylurea, both direct and indirect photolysis can contribute to its degradation.

Direct photolysis occurs when the molecule itself absorbs light energy, leading to its excitation and subsequent chemical transformation. Urea herbicides typically exhibit low molar absorption coefficients above 290 nm, the region of solar radiation that reaches the Earth's surface. oup.com This suggests that direct photodegradation in sunlight might be a slow process for 1-Cyclopropyl-3-ethylurea.

Indirect photodegradation, however, is often the more significant pathway for the removal of such compounds from sunlit surface waters. This process is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), which are highly reactive and can attack the organic molecule. oup.comnih.gov The reaction of •OH radicals with phenylurea herbicides has been shown to lead to hydroxylation of the aromatic ring and demethylation. nih.gov For 1-Cyclopropyl-3-ethylurea, attack by hydroxyl radicals could occur at several positions, including the ethyl group, leading to de-ethylation, or the cyclopropyl ring, potentially causing ring cleavage. berkeley.eduacs.org

Studies on compounds containing a cyclopropylamine moiety have indicated that photodegradation can be initiated by a one-electron oxidation of this group, leading to the formation of a cyclopropylaminium radical cation, which can then undergo further reactions, including ring scission. berkeley.eduacs.org The presence of sensitizing substances in natural waters, such as humic and fulvic acids, can also enhance the rate of photodegradation.

Biotic Degradation in Environmental Systems (e.g., Microbial Metabolism in Fungi)

The breakdown of organic compounds by microorganisms is a fundamental process in environmental systems. Fungi, in particular, are known to play a significant role in the degradation of a wide range of xenobiotics, including urea-based herbicides.

Research on the microbial degradation of various substituted urea herbicides has demonstrated that fungi can metabolize these compounds through several enzymatic reactions. cambridge.orgcambridge.orgasm.org A common metabolic pathway involves N-dealkylation, where alkyl groups attached to the nitrogen atoms of the urea are removed. For instance, fungi such as Aspergillus niger and Rhizoctonia solani have been shown to demethylate phenylurea herbicides. cambridge.orgasm.org By analogy, it is plausible that fungi could mediate the de-ethylation of 1-Cyclopropyl-3-ethylurea, yielding 1-cyclopropylurea (B25948) as a primary metabolite.

Furthermore, some fungi possess the ability to utilize urea herbicides as a source of nitrogen. cambridge.org This would involve the complete breakdown of the urea moiety. The cyclopropyl ring itself can also be a target for microbial attack, although it is generally more resistant to degradation than linear alkyl chains. The inactivation of certain enzymes by cyclopropylamines proceeds through the scission of the cyclopropane (B1198618) ring, a process that can be initiated by microbial enzymes. chemicalbook.com

Identification and Characterization of Environmental Transformation Products

The degradation of a parent compound in the environment leads to the formation of transformation products (TPs), which may have their own distinct environmental behavior and toxicological profiles. hh-ra.org Based on the degradation pathways discussed above, several potential TPs of 1-Cyclopropyl-3-ethylurea can be postulated.

Table 1: Potential Transformation Products of 1-Cyclopropyl-3-ethylurea

| Transformation Pathway | Potential Transformation Product | Chemical Structure |

|---|---|---|

| Chemical Hydrolysis | Cyclopropylamine | C₃H₇N |

| Chemical Hydrolysis | Ethylamine | C₂H₇N |

| Photodegradation/Biotic Degradation | 1-Cyclopropylurea | C₄H₈N₂O |

Hydrolysis would be expected to yield cyclopropylamine and ethylamine through the cleavage of the urea bridge. Biotic and certain abiotic degradation processes, such as photodegradation, could lead to the formation of 1-cyclopropylurea via de-ethylation, or 1-ethylurea if the cyclopropyl group is cleaved. Further degradation of these primary TPs can also occur. For example, the complete mineralization of the urea structure would release carbon dioxide and ammonia (B1221849). The breakdown of the cyclopropyl ring would lead to various aliphatic compounds.

The identification of these TPs in environmental samples would require advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), which can separate and identify compounds at trace concentrations. nih.govcabidigitallibrary.org The study of these TPs is an essential component of a comprehensive environmental risk assessment for 1-Cyclopropyl-3-ethylurea. rsc.org

Future Research Directions and Emerging Trends

Development of Stereoselective Synthetic Methodologies for 1-Cyclopropyl-3-ethylurea Analogs

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For analogs of 1-Cyclopropyl-3-ethylurea, where stereoisomerism can arise from substituted cyclopropane (B1198618) rings or chiral side chains, the development of stereoselective synthetic methods is a critical future direction. While specific stereoselective syntheses for 1-Cyclopropyl-3-ethylurea are not yet widely reported, research on related chiral cyclopropyl (B3062369) and urea-containing compounds provides a roadmap for future investigations.

Future efforts will likely focus on asymmetric catalysis to introduce chirality into the cyclopropane ring or its substituents. Organocatalytic domino reactions, which can construct complex chiral molecules in a single step with high atom economy, represent a promising avenue. metu.edu.tr For instance, the use of quinine/squaramide-based bifunctional organocatalysts has been successful in the stereoselective synthesis of other complex heterocyclic compounds and could be adapted for cyclopropylurea derivatives. metu.edu.tr Additionally, methods for the stereoselective synthesis of chiral ferrocene (B1249389) derivatives, involving sequential deprotonation, could inspire new routes to stereochemically defined cyclopropyl-containing compounds. rsc.org The convergent synthesis of chiral cyclopentyl and cyclohexylamines, which are then coupled to a core structure, also presents a viable strategy for creating a library of stereochemically diverse 1-Cyclopropyl-3-ethylurea analogs. beilstein-journals.org

The potential impact of stereochemistry on the biological activity of such analogs makes this a high-priority research area. The development of these synthetic routes will be crucial for exploring the structure-activity relationships of different stereoisomers.

Advanced Computational Studies for Predicting Novel Reactivity and Interactions

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental work. For 1-Cyclopropyl-3-ethylurea, advanced computational studies, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are expected to play a significant role in predicting its reactivity and intermolecular interactions. nih.govbiointerfaceresearch.com

Future computational work will likely focus on several key aspects:

Conformational Analysis: Understanding the preferred three-dimensional structure of 1-Cyclopropyl-3-ethylurea is fundamental. Computational studies can elucidate the rotational barriers and conformational preferences, which are influenced by the urea (B33335) functionality and the cyclopropyl group. nih.gov

Intermolecular Interactions: The urea moiety is known to participate in various noncovalent interactions, including hydrogen bonding and π-stacking with aromatic systems. nih.govnih.gov Computational models can predict the strength and nature of these interactions, which are crucial for understanding its behavior in different chemical and biological environments. nih.govnih.gov For example, studies on other urea derivatives have detailed how the urea group can interact with aromatic residues in proteins. nih.gov

Reactivity Prediction: DFT calculations can map out reaction pathways and predict the activation energies for various transformations, guiding the development of new synthetic methods and predicting potential degradation pathways. rsc.org

Spectroscopic Properties: Computational methods can simulate spectroscopic data (e.g., FT-IR, FT-Raman, UV-Vis), which, when compared with experimental data, can confirm the structure and provide a detailed understanding of the electronic transitions and vibrational modes. biointerfaceresearch.com

| Computational Method | Application to 1-Cyclopropyl-3-ethylurea | Predicted Outcomes |

| Density Functional Theory (DFT) | Geometry optimization, reaction pathway analysis, calculation of electronic properties. | Optimized molecular structure, prediction of reactive sites, understanding of kinetic and thermodynamic stability. |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular and intermolecular bonding and charge transfer. | Elucidation of hyperconjugative interactions, hydrogen bond strengths, and charge distribution. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and non-covalent interactions. | Detailed description of bond critical points and interaction energies. |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's behavior over time in different solvent environments. | Understanding of solvation effects, conformational dynamics, and interactions with biological macromolecules. |

This table is generated based on the application of these computational methods to other urea derivatives and represents potential future research on 1-Cyclopropyl-3-ethylurea.

Exploration of 1-Cyclopropyl-3-ethylurea in Materials Science Applications

The unique structural features of 1-Cyclopropyl-3-ethylurea, particularly the rigid cyclopropyl group and the hydrogen-bonding urea moiety, suggest its potential as a building block in materials science. While this is an emerging area of research, related cyclopropylurea compounds are being explored for the synthesis of novel materials. smolecule.com

Future research could investigate the incorporation of 1-Cyclopropyl-3-ethylurea into polymers or supramolecular assemblies. The directional hydrogen bonding of the urea group can be exploited to create well-ordered structures, such as liquid crystals or functional gels. The cyclopropyl group can influence the packing and conformational rigidity of these materials, potentially leading to unique optical or mechanical properties. There is also potential for its use in the development of organic frameworks or as a component in specialized chemical sensors. The exploration of its physicochemical properties may lead to novel applications in analytical chemistry or as a component in new material formulations. vulcanchem.com

Sustainable and Atom-Economical Approaches for 1-Cyclopropyl-3-ethylurea Production and Utilization

The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. Future research on 1-Cyclopropyl-3-ethylurea will undoubtedly be influenced by these "green chemistry" principles, aiming for production methods that are both efficient and have a minimal environmental footprint.

Key areas for future development include:

Atom-Economical Synthesis: Traditional methods for urea synthesis can involve hazardous reagents like phosgene (B1210022). Future research will likely focus on catalytic, atom-economical routes that maximize the incorporation of starting material atoms into the final product. organic-chemistry.org Ruthenium pincer complexes, for example, have been shown to catalyze the direct synthesis of ureas from methanol (B129727) and amines, producing only hydrogen as a byproduct. organic-chemistry.org

Utilization of CO2 as a Feedstock: A significant goal in green chemistry is the use of carbon dioxide as a C1 building block. organic-chemistry.org Metal-free methods for synthesizing urea derivatives from CO2 at atmospheric pressure and room temperature are being developed and could be adapted for the production of 1-Cyclopropyl-3-ethylurea. organic-chemistry.org

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional chemical synthesis, often proceeding under mild conditions with high efficiency. nih.gov The electrochemical synthesis of urea derivatives from CO2 and amines, triggered by oxygen reduction in ionic liquids, is a promising technology that could be applied to 1-Cyclopropyl-3-ethylurea. nih.gov Furthermore, the electrosynthesis of urea from CO2 and nitrogen sources using single-atom catalysts represents a highly atom-economical and sustainable approach. researchgate.netacs.org

Life Cycle Analysis: A comprehensive assessment of the environmental impact of 1-Cyclopropyl-3-ethylurea production, from raw materials to the final product, will be crucial. Studies on green urea synthesis have shown significant reductions in global warming potential and fossil fuel depletion compared to conventional methods. rsc.orgrsc.org

| Sustainable Approach | Application to 1-Cyclopropyl-3-ethylurea Synthesis | Potential Advantages |

| Catalytic Dehydrogenative Coupling | Reaction of cyclopropylamine (B47189) and ethylamine (B1201723) with a green carbonyl source catalyzed by a pincer complex. | High atom economy, avoids toxic reagents like phosgene. |